Hemipalmitoylcarnitinium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

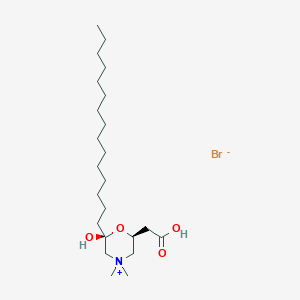

6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium is a synthetic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its morpholinium core, which is substituted with carboxymethyl, hydroxy, pentadecyl, and dimethyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium involves multiple steps. The starting materials typically include a morpholine derivative, which undergoes alkylation, carboxylation, and hydroxylation reactions to introduce the desired functional groups. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like dichloromethane. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium is scaled up using large reactors and automated systems. The reaction conditions are optimized to ensure high yield and efficiency. Industrial production may also involve continuous flow processes, which allow for better control over reaction parameters and improved scalability.

Analyse Des Réactions Chimiques

Types of Reactions

6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The carboxymethyl group can be reduced to an alcohol.

Substitution: The morpholinium core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted morpholinium derivatives.

Applications De Recherche Scientifique

6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential as a biochemical probe or inhibitor.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparaison Avec Des Composés Similaires

6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium can be compared with other similar compounds, such as:

Hemipalmitoylcarnitinium: A conformationally constrained analog with similar functional groups.

Palmitoylcarnitine: An analog with a different core structure but similar alkyl chain.

Dimethylmorpholinium derivatives: Compounds with variations in the substituents on the morpholinium core.

The uniqueness of 6-Carboxymethyl-2-hydroxy-2-pentadecyl-5,5-dimethylmorpholinium lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

Hemipalmitoylcarnitinium (HPC) is a synthetic compound recognized for its significant biological activity, particularly as an inhibitor of carnitine palmitoyltransferase (CPT). Its ability to modulate lipid metabolism makes it a subject of interest in various research areas, including metabolic disorders and potential therapeutic applications.

Chemical Structure and Synthesis

HPC is derived from the reaction of (R)-norcarnitine with 1-bromo-2-heptadecanone, leading to the formation of a bromide that hydrolyzes in the presence of sodium hydroxide. The resulting compound, this compound, has been characterized through single-crystal X-ray analyses, confirming its structure and stereochemistry .

HPC acts primarily as a competitive inhibitor of CPT-I, which plays a crucial role in the transport of long-chain fatty acids into mitochondria for β-oxidation. This inhibition is particularly relevant in conditions associated with impaired fatty acid metabolism, such as myocardial ischemia and Type II diabetes. The compound exhibits different inhibitory constants (Ki) depending on the tissue type:

- Rat Heart Mitochondria : Ki = 2.8 ± 0.5 µM

- Rat Liver Mitochondria : Ki = 4.2 ± 0.7 µM

These values indicate that HPC is one of the most potent specific inhibitors of CPT-I identified to date .

Biological Implications

The inhibition of CPT-I by HPC has several biological implications:

- Myocardial Ischemia : By inhibiting fatty acid oxidation, HPC may help redirect metabolic pathways that are beneficial during ischemic conditions.

- Type II Diabetes : The modulation of lipid metabolism through CPT-I inhibition suggests potential therapeutic applications in managing insulin resistance and related metabolic disorders .

Case Studies and Research Findings

Several studies have explored the effects of HPC on various biological systems:

- Inhibition Studies : Research has shown that both (+)- and (-)-HPC are effective inhibitors of hepatic mitochondrial CPTs, with I50 values indicating strong inhibitory effects:

- Diabetic Rat Models : In studies involving streptozotocin-induced diabetic rats, both stereoisomers of HPC demonstrated similar inhibitory effects on CPTs, suggesting their potential utility in diabetic treatment strategies .

- Fatty Acid Profile Modulation : HPC treatment has been associated with alterations in fatty acid profiles in hepatic cell lines, indicating its role in regulating lipid metabolism at the cellular level .

Summary Table of Key Findings

| Study Focus | Key Findings |

|---|---|

| Inhibition Potency | Ki values for CPT-I: Heart (2.8 µM), Liver (4.2 µM) |

| I50 Values | CPT-I: (-)-HPC (15.5 µM), (+)-HPC (47.5 µM); CPT-II: (-)-HPC (6.7 µM), (+)-HPC (38.5 µM) |

| Application Areas | Potential therapeutic agent for myocardial ischemia and Type II diabetes |

| Effects on Hepatic Cells | Modulates fatty acid profiles and increases CPT-1 mRNA levels |

Propriétés

IUPAC Name |

2-[(2S,6S)-6-hydroxy-4,4-dimethyl-6-pentadecylmorpholin-4-ium-2-yl]acetic acid;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)20-24(2,3)19-21(28-23)18-22(25)26;/h21,27H,4-20H2,1-3H3;1H/t21-,23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQBHKREUAZMBW-IUQUCOCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@]1(C[N+](C[C@@H](O1)CC(=O)O)(C)C)O.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119293-60-6 |

Source

|

| Record name | Hemipalmitoylcarnitinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119293606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.